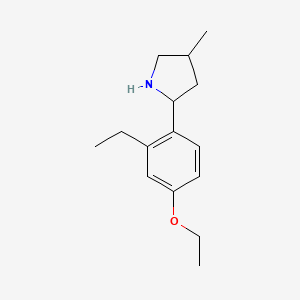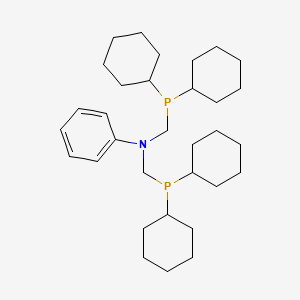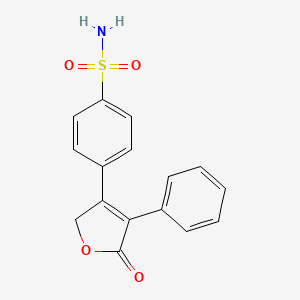
Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a furan ring fused with a phenyl group and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a furan ring followed by sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. The final product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form more complex structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated as a potential non-steroidal anti-inflammatory drug (NSAID).
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action.
Rofecoxib: A COX-2 inhibitor that also features a furanone structure.
1,4-Benzoxazines: Compounds with similar pharmacological actions, such as anti-inflammatory and antimicrobial activities.
Uniqueness
4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is unique due to its specific combination of a furan ring and a benzenesulfonamide moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
639785-67-4 |
|---|---|
Formule moléculaire |
C16H13NO4S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20) |
Clé InChI |
KKUOWOQXXDOGDC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


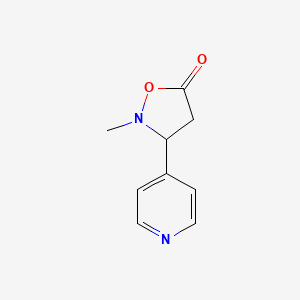
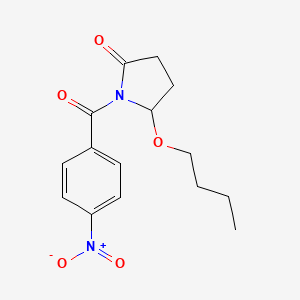
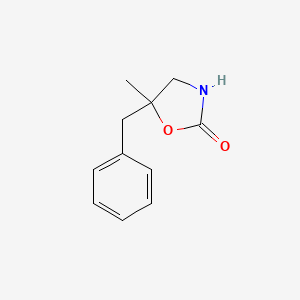
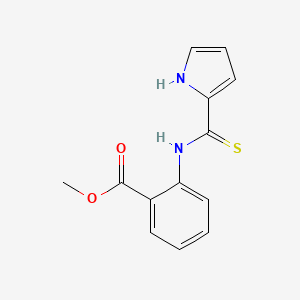
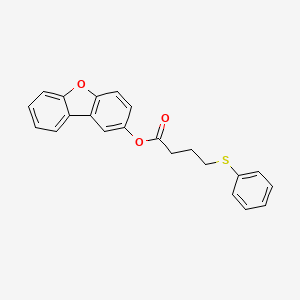
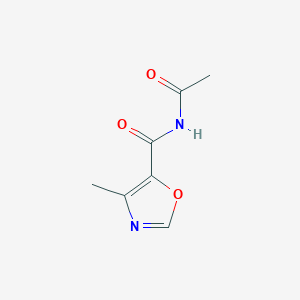
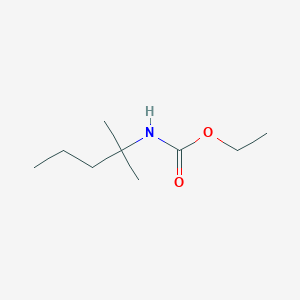
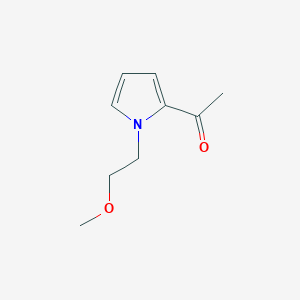
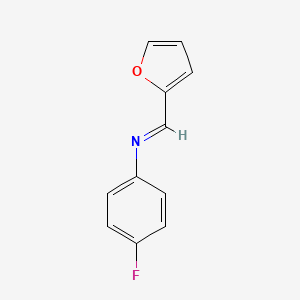
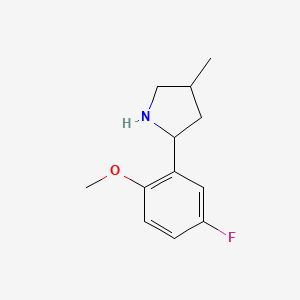
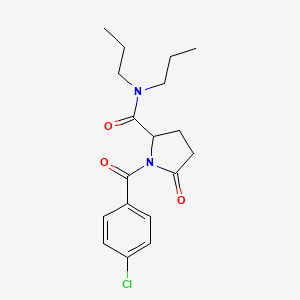
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
